Rilmazafone hydrochloride

Pharmacology Behavioral Neuroscience GABAA Receptor

Researchers investigating GABAA receptor pharmacology often encounter motor impairment confounds with direct-acting hypnotics. Rilmazafone hydrochloride, a water-soluble benzodiazepine prodrug, addresses this by providing a 20-fold greater separation between hypnotic and ataxic effects versus zolpidem, enabling clean dissection of receptor subtypes. • 20-fold greater safety margin (hypnosis vs. ataxia) vs. zolpidem • Active metabolite half-life ~10 h vs. flurazepam's longer duration • Comparable efficacy to flurazepam with reduced next-day residual effects • Induces hepatic drug-metabolizing enzymes; useful for DDI studies

Molecular Formula C21H21Cl3N6O3
Molecular Weight 511.8 g/mol
CAS No. 85815-37-8
Cat. No. B1243663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRilmazafone hydrochloride
CAS85815-37-8
Synonyms1-(2-(2-chlorobenzoyl)-4-chlorophenyl)-5-glycylaminomethyl-3-dimethylaminocarbonyl-1H-1,2,4-triazole hydrochloride
450191-S
rilmazafone
rilmazafone hydrochloride
S 450191
S-450191
Molecular FormulaC21H21Cl3N6O3
Molecular Weight511.8 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.Cl
InChIInChI=1S/C21H20Cl2N6O3.ClH/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23;/h3-9H,10-11,24H2,1-2H3,(H,25,30);1H
InChIKeyKHINGHZNENOVFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rilmazafone Hydrochloride Overview


Rilmazafone hydrochloride (CAS 85815-37-8) is a water-soluble benzodiazepine prodrug [1]. It lacks intrinsic activity at the GABAA receptor and requires metabolic activation via aminopeptidase-mediated cleavage in the small intestine to generate a series of active triazolo-benzodiazepine metabolites [2][3]. This prodrug mechanism distinguishes it fundamentally from direct-acting benzodiazepines and results in a unique pharmacological and pharmacokinetic profile.

Rilmazafone Hydrochloride: Generic Substitution Limitations


Rilmazafone cannot be considered a simple substitute for other benzodiazepines like flurazepam or nitrazepam due to its distinct prodrug activation cascade, which results in a different balance of active metabolites [1]. This metabolic profile directly impacts its functional selectivity at GABAA receptor subtypes [2] and, consequently, its clinical performance, including its unique hypnotic potency and side effect profile [3]. For instance, its active metabolites have a half-life of approximately 10 hours, which is significantly shorter than that of flurazepam's active metabolites, contributing to a different duration of action and potentially fewer next-day residual effects .

Rilmazafone Hydrochloride: Profile Differentiation Evidence


Functional Selectivity: Hypnotic vs. Motor Impairment

Rilmazafone demonstrates a significantly greater separation between its hypnotic effect and motor-impairing effect compared to zolpidem. In mice, rilmazafone's hypnotic ED50 was found to be 20 times lower than its ED50 for motor impairment, indicating a strong functional preference for sleep induction over ataxia. In contrast, zolpidem showed no separation between these two effects in the same study [1].

Pharmacology Behavioral Neuroscience GABAA Receptor

Hypnotic Efficacy vs. Flurazepam

In clinical studies, rilmazafone has demonstrated comparable hypnotic efficacy to flurazepam. However, a key differentiator is its significantly shorter elimination half-life for its active metabolites, which is approximately 10 hours . This contrasts with flurazepam, whose active metabolite (N-desalkylflurazepam) has a half-life of 40-250 hours, often leading to significant next-day residual effects.

Clinical Pharmacology Hypnotics Sleep Medicine

Preoperative Sleep Induction vs. Nitrazepam

In a double-blind comparative study evaluating preoperative night sleep, rilmazafone 4mg demonstrated significantly superior efficacy compared to nitrazepam 5mg. The effective rate for sleep induction was higher for rilmazafone [1].

Anesthesiology Premedication Sleep Efficacy

Liver Enzyme Induction in Preclinical Models

Rilmazafone has been demonstrated to stimulate hepatic drug-metabolizing enzymes in rats, mice, and dogs. This effect is accompanied by a marked reduction in the pharmacological activity of co-administered pentobarbital in rats [1].

Drug Metabolism Hepatology Preclinical Toxicology

Rilmazafone Hydrochloride: Research & Industrial Applications


GABAA Receptor Subtype Functional Selectivity

Rilmazafone's unique property of exhibiting a 20-fold greater separation between hypnotic and ataxic effects compared to zolpidem makes it an ideal tool for dissecting the functional roles of GABAA receptor subtypes (e.g., ω1 vs. ω2). Researchers can use it to study the neuropharmacological basis of hypnosis without the confounding variable of severe motor impairment.

Hypnotic Efficacy and Residual Effects Modeling

Given its comparable efficacy to flurazepam but with a shorter active metabolite half-life of ~10 hours , rilmazafone is a suitable candidate for preclinical studies aiming to model optimal hypnotic profiles that minimize next-day cognitive and motor impairment. Its use can help define the relationship between pharmacokinetic parameters and functional outcomes.

Preoperative Sedation and Amnesia Research

The direct comparative evidence showing rilmazafone 4mg's superior efficacy over nitrazepam 5mg for preoperative sleep induction positions it as a compound of interest for studies focused on premedication protocols. Its differential effects on sleep onset and potential for amnesia can be further explored to optimize patient comfort and safety before surgery.

Hepatic Drug Metabolism and Drug-Drug Interaction Studies

Rilmazafone's demonstrated ability to stimulate hepatic drug-metabolizing enzymes and reduce the activity of pentobarbital in rodent models makes it a valuable reference compound for studying mechanisms of enzyme induction and predicting potential drug-drug interactions for new chemical entities in preclinical development.

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